molecular formula C22H20N4O2 B2722275 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide CAS No. 862810-69-3

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide

Cat. No.: B2722275
CAS No.: 862810-69-3
M. Wt: 372.428
InChI Key: KAYDMZBCZDKGIY-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

While the specific mechanism of action for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide” is not explicitly mentioned in the search results, it’s worth noting that imidazo [1,2- a ]pyrimidine derivatives have been found to possess a wide range of biological activities .

Future Directions

The future directions for this compound could involve further exploration of its anticancer activity against various human cancer cell lines . Additionally, the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry could be a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide can yield imidazolyl chalcones, which can then react with 1H-benzimidazol-2-amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of PEG-400 as a green solvent and butan-1-ol in subsequent steps can be employed to achieve high yields and purity of the product . Additionally, the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and benzamide moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-5-6-17(11-15(14)2)21(27)24-18-12-16(7-8-20(18)28-3)19-13-26-10-4-9-23-22(26)25-19/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYDMZBCZDKGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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